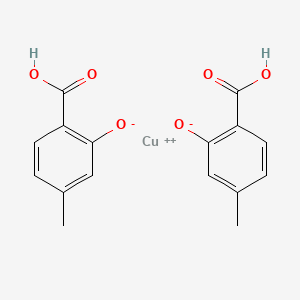

Bis-(4-methylsalicyl)cuprate

Beschreibung

BenchChem offers high-quality Bis-(4-methylsalicyl)cuprate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-(4-methylsalicyl)cuprate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

copper;2-carboxy-5-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNOYLOVPVSBPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Bis-(4-methylsalicyl)cuprate

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of Bis-(4-methylsalicyl)cuprate, a coordination complex of copper(II) with significant potential in materials science and drug development. We present a robust, reproducible synthesis protocol based on the reaction of a copper(II) salt with 4-methylsalicylic acid in an ethanolic medium. The causality behind key procedural choices is elucidated to ensure both high yield and purity. This guide further details a multi-technique approach for the rigorous characterization of the synthesized complex. Methodologies including Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Thermogravimetric Analysis (TGA) are described with in-depth explanations of their underlying principles and expected outcomes. The collective data from these techniques provides unequivocal evidence for the successful coordination of the 4-methylsalicylate ligand to the copper(II) center, confirming the formation of the title compound. This document is intended to serve as a practical and authoritative resource for researchers in inorganic chemistry, drug discovery, and materials science.

Introduction: The Significance of Copper(II) Salicylate Complexes

Transition metal complexes are a cornerstone of modern chemistry, offering a vast design space for developing novel therapeutic agents, catalysts, and functional materials.[1] Among these, copper(II) carboxylates have garnered substantial interest due to their diverse structural geometries and intriguing physicochemical properties.[2] Salicylic acid and its derivatives are particularly valuable ligands, as their coordination to metal ions like copper(II) can enhance biological activity and reduce toxicity compared to the parent organic molecules.[3][4]

The coordination of salicylate ligands to a copper(II) center typically involves the carboxylate and hydroxyl groups, leading to the formation of stable chelate rings.[1] This interaction perturbs the electronic structure of both the metal ion and the ligand, giving rise to unique spectroscopic and thermal properties. The resulting complexes, such as Bis-(4-methylsalicyl)cuprate, are being explored for a range of applications, including as anti-inflammatory agents, antioxidants, and antimicrobials.[3][5][6] A thorough understanding of their synthesis and a rigorous characterization are paramount to unlocking their full potential and establishing structure-activity relationships. This guide provides the foundational experimental knowledge required to achieve these objectives.

Synthesis of Bis-(4-methylsalicyl)cuprate

The synthesis of Bis-(4-methylsalicyl)cuprate is achieved through the direct reaction of a copper(II) salt with 4-methylsalicylic acid. The general approach involves the deprotonation of the carboxylic acid group, which then acts as a nucleophile to coordinate with the electrophilic Cu(II) ion.

Underlying Principles and Reaction Stoichiometry

The reaction proceeds by mixing a copper(II) salt, such as copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O] or basic copper carbonate [Cu₂(OH)₂CO₃], with two molar equivalents of 4-methylsalicylic acid (4-Me-salH).[4][7] The solvent, typically ethanol or a water/ethanol mixture, facilitates the dissolution of the reactants and the precipitation of the final product.[1][3] The stoichiometry is critical, aiming for a 1:2 metal-to-ligand ratio to form the desired Bis-(4-methylsalicyl)cuprate complex, [Cu(4-Me-sal)₂].[1] Gentle heating is often employed to ensure complete reaction and improve the crystallinity of the product.[4]

The fundamental reaction can be represented as: Cu²⁺ + 2(HOC₆H₃(CH₃)COOH) → [Cu(OC₆H₃(CH₃)COO)₂] + 2H⁺

The choice of copper salt can influence reaction conditions; for instance, using a basic salt like copper carbonate helps to neutralize the liberated protons, driving the reaction to completion.[4]

Sources

- 1. scienceworldjournal.org [scienceworldjournal.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The antimicrobial and antibiofilm activities of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Crystal structure of Bis-(4-methylsalicyl)cuprate

An In-depth Technical Guide to the Crystal Structure of Bis-(4-methylsalicyl)cuprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Copper Salicylates

Salicylates are a well-established class of compounds with significant anti-inflammatory, analgesic, and antipyretic properties. The coordination of these ligands to metal ions, particularly copper(II), has been shown to potentiate their biological activity.[1] This enhancement is often attributed to the synergistic interplay between the copper center and the salicylate ligand, leading to more favorable pharmacological profiles.[3] Copper salicylate complexes have demonstrated potential as anti-inflammatory agents and have also been explored for their applications in agriculture as fungicides and bactericides.[3]

The 4-methylsalicylate ligand, a derivative of salicylic acid, offers an interesting modification to the electronic and steric properties of the resulting copper complex. The methyl group can influence the solubility, lipophilicity, and crystal packing of the complex, potentially leading to novel material properties or enhanced biological efficacy. Understanding the precise three-dimensional arrangement of atoms in the crystal structure of bis-(4-methylsalicyl)cuprate is paramount to elucidating its structure-activity relationships and designing new, more effective therapeutic agents.

Predicted Molecular Structure and Coordination Chemistry

Based on the known coordination chemistry of copper(II) with bidentate ligands, the bis-(4-methylsalicyl)cuprate complex, [Cu(C₈H₇O₃)₂], is expected to feature a central copper(II) ion coordinated by two 4-methylsalicylate anions. Each 4-methylsalicylate ligand is anticipated to act as a bidentate chelate, coordinating to the copper center through the oxygen atoms of the carboxylate and hydroxyl groups.

The coordination geometry around the Cu(II) center in such bis-chelated complexes is typically either square planar or distorted square planar, although a tetrahedral geometry cannot be entirely ruled out without definitive crystallographic data.[4][5] In many related bis(salicylaldiminato)copper(II) complexes, a trans-square planar arrangement is observed.[5] The Jahn-Teller effect, common for octahedral Cu(II) complexes, can also lead to distortions in lower-coordinate geometries.

Diagram 1: Proposed Molecular Structure of Bis-(4-methylsalicyl)cuprate

Caption: A 2D representation of the proposed coordination in bis-(4-methylsalicyl)cuprate.

Experimental Protocol: Synthesis and Crystallization

The synthesis of bis-(4-methylsalicyl)cuprate can be achieved through a straightforward aqueous reaction. The following protocol is a self-validating system designed to yield a crystalline product suitable for single-crystal X-ray diffraction.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

4-Methylsalicylic acid (C₈H₈O₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Step-by-Step Synthesis:

-

Ligand Preparation: Dissolve a stoichiometric amount of 4-methylsalicylic acid in deionized water containing one equivalent of sodium hydroxide with gentle heating to form sodium 4-methylsalicylate.

-

Copper Salt Solution: In a separate beaker, dissolve one-half equivalent of copper(II) sulfate pentahydrate in deionized water.

-

Precipitation: Slowly add the copper(II) sulfate solution to the sodium 4-methylsalicylate solution with constant stirring. A precipitate of bis-(4-methylsalicyl)cuprate should form immediately.

-

Isolation and Purification: The precipitate is then collected by vacuum filtration, washed with deionized water to remove any unreacted starting materials and sodium sulfate, and then washed with a small amount of cold ethanol. The product is then dried in a desiccator.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the complex in an appropriate solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF). The choice of solvent can significantly influence the crystal quality and potentially the polymorphic form obtained.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: A schematic of the synthesis and characterization workflow.

Anticipated Crystallographic Data and Structural Analysis

A single-crystal X-ray diffraction experiment would provide definitive information about the crystal structure. Based on related copper(II) carboxylate and Schiff base complexes, we can anticipate the following crystallographic parameters.

| Parameter | Anticipated Value/System | Rationale |

| Crystal System | Monoclinic or Triclinic | These are common crystal systems for such coordination complexes.[4][5][6] |

| Space Group | P2₁/c, P-1, or C2/c | These space groups are frequently observed for centrosymmetric molecules.[5][7] |

| Cu-O (carboxylate) distance | ~1.9 - 2.0 Å | Typical for copper(II) carboxylates.[8] |

| Cu-O (hydroxyl) distance | ~1.9 - 2.0 Å | Similar to the carboxylate distance in a chelated system. |

| O-Cu-O (bite angle) | ~85 - 95° | Expected for a five- or six-membered chelate ring.[5] |

| Supramolecular Interactions | Hydrogen bonding, π-π stacking, C-H···π interactions | These interactions are expected to play a crucial role in the crystal packing.[4][9] |

Supramolecular Architecture:

The crystal packing of bis-(4-methylsalicyl)cuprate is likely to be governed by a combination of intermolecular forces. The presence of the carboxylate and hydroxyl groups suggests the potential for hydrogen bonding, either directly between molecules or mediated by solvent molecules of crystallization. The aromatic rings of the salicylate ligands are likely to engage in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice. Furthermore, the methyl groups could participate in weaker C-H···π interactions. The interplay of these non-covalent interactions will dictate the final three-dimensional supramolecular architecture.

Diagram 3: Generalized Crystal Packing Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of bis-(4-methylsalicyl)cuprate based on the established principles of coordination chemistry and data from analogous compounds. The proposed molecular structure, a likely experimental protocol for its synthesis and crystallization, and an analysis of its potential supramolecular chemistry offer a solid foundation for further research.

The definitive determination of the crystal structure of bis-(4-methylsalicyl)cuprate through single-crystal X-ray diffraction is a critical next step. This would allow for a precise understanding of its molecular geometry and intermolecular interactions, which in turn would facilitate the rational design of new copper salicylate complexes with tailored properties for applications in drug development and materials science. Further studies could also explore the correlation between the solid-state structure and the biological activity of this and related compounds.

References

- Copper salicylate. (n.d.). Grokipedia.

- Ogodo, U. P., & Abosede, O. O. (2018). Synthesis and characterization of Cu (II) complexes of salicylate ligands. Journal of Applied Science and Environmental Management, 22(12), 1983-1987.

- (n.d.). Coordination Chemistry of Salicylic Acid. International Journal of Engineering and Science Invention (IJESI).

- Puchoňová, M., Švorec, J., & Valigura, D. (2012). Some aspects of dimeric metylsalicylatocopper(II) complexes preparation. Nova Biotechnologica et Chimica, 11(2), 105-113.

- Ogodo, U. P., & Abosede, O. O. (2018). Synthesis and Characterization of Cu (II) Complexes of Salicylate Ligands. ResearchGate.

- (n.d.). A Comparative Analysis of the Biological Activity of Copper 2-Hydroxy-4-Methylbenzoate and Other Salicylates. Benchchem.

- Abu-Youssef, M. A. M., et al. (2003). Synthesis, crystal structure and superoxide dismutase mimetic activity of hexakis (N-methylimidazole) copper(II) salicylate. Inorganica Chimica Acta, 342, 255-259.

- Gharib, F., et al. (2008). Synthesis, Structure and Magnetic Properties of Two Bis(oxalato)cuprate(II) Salts with Pyridinium Type Counter Ions. CrystEngComm, 10(11), 1634-1640.

- Baruah, J. B., et al. (2015). Structure of tetrakis(μ-decanoato-κ2 O:O′)bis[(4-methylpyridine-κN)copper(II)], a dimeric copper(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m33–m34.

- Ourari, A., et al. (2015). Crystal structure of bis(2-{[(3-bromopropyl)imino]methyl}phenolato-κ2 N,O)copper(II). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m33–m34.

- (2023). Crystal Chemistry, Optic and Magnetic Characterizations of a New Copper Based Material Templated by Hexahydrodiazepine. PubMed Central.

- Sobola, A. O., Watkins, G. M., & Van Brecht, B. (2015). Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases; crystal structure of bis(2-methoxy-6-imino)methylphenol copper(II) complex. South African Journal of Chemistry, 68, 183-190.

- (2021). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. MDPI.

- (n.d.). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. MDPI.

- Ghann, W. E., et al. (n.d.). Synthetic route to N,N'-bis(salicylidene)ethylenediamine copper (II) (denoted ligand Cu (II)). ResearchGate.

- Hall, D., Sheat, S. V., & Waters, T. N. (1966). The crystal structure of the γ-form of bis-(N-methylsalicylaldiminato)copper( II ). Chemical Communications (London), (13), 436-437.

- Chen, J. -L., & Liu, B. (2009). Bis[4-bromo-2-(cyclo-pentyl-imino-meth-yl)phenolato]copper(II). Acta Crystallographica Section E: Structure Reports Online, 65(3), m339.

- El-Gahami, M. A., et al. (2010). Synthesis and crystal structures of the alpha and beta forms of bis(salicylaldoxime) copper(II) complexes. ResearchGate.

- Ourari, A., et al. (2015). Crystal structure of bis(2-{[(3-bromopropyl)imino]methyl}phenolato-κN,O)copper(II). ResearchGate.

- (n.d.). alpha-Bis(N-methylsalicylaldiminato)copper. PubChem.

- Ghosh, A. K., et al. (2009). A novel dimeric copper salicylate with an undissociated COOH group: Synthesis and crystal structure of [Cu 2(HSal)(Sal)(2,2′-bpy) 2](ClO 4). ResearchGate.

- Matejová, S., et al. (2019). Bis(3-methylsalicylato)bis(picolinamide)copper(II) complex — preparation, spectral properties and supposed structure. Acta Chimica Slovaca, 12(1), 97-102.

- Keene, T. D., et al. (2008). Bis(4-aminopyridinium) bis(oxalato-κ2 O,O′)cuprate(II) dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), m441.

- Melník, M., et al. (2006). A structural study of copper(II) carboxylates: Crystal structure and physical characterisation of [Cu2(2-bromopropanoato)4(caffeine)2]. Journal of Chemical Crystallography, 36(9), 571-580.

- Fabelo, O., et al. (2003). Synthesis, Crystal Structure, and Magnetic Properties of Oxalato-Copper(II) Complexes with 3,3-Bis(2-imidazolyl)propionic Acid, an Imidazole-Carboxylate Polyfunctional Ligand: From Mononuclear Entities to Ladder-Like Chains. Inorganic Chemistry, 42(9), 2871-2881.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Crystal structure of bis(2-{[(3-bromopropyl)imino]methyl}phenolato-κ2 N,O)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases; crystal structure of bis(2-methoxy-6-imino)methylphenol copper(II) complex [scielo.org.za]

- 6. Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fada.birzeit.edu [fada.birzeit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structure and magnetic properties of two bis(oxalato)cuprate(ii) salts with pyridinium type counter ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic properties of Bis-(4-methylsalicyl)cuprate

An In-Depth Technical Guide to the Spectroscopic Properties of Bis-(4-methylsalicyl)cuprate(II)

Authored by: A Senior Application Scientist

Foreword: Elucidating the Molecular Portrait of a Bio-Active Copper Complex

Copper(II) complexes derived from salicylic acid and its analogues have garnered significant attention within the scientific community, primarily for their potent anti-inflammatory, antioxidant, and potential therapeutic properties.[1] The introduction of substituents onto the salicylate ligand, such as the methyl group in the 4-position, can modulate the electronic structure, stability, and biological activity of the resulting copper complex. A thorough characterization of the spectroscopic properties of Bis-(4-methylsalicyl)cuprate(II) is therefore not merely an academic exercise; it is fundamental to understanding its structure-activity relationship, ensuring quality control in synthesis, and predicting its behavior in biological systems.

This guide provides a comprehensive exploration of the key spectroscopic techniques employed to characterize Bis-(4-methylsalicyl)cuprate(II). We move beyond a simple recitation of data, focusing instead on the underlying principles, the rationale behind experimental choices, and the rich tapestry of information that can be woven from the resulting spectra. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this important coordination compound.

Synthesis and Structural Framework

A robust spectroscopic analysis is predicated on a well-defined molecular structure. The synthesis of Bis-(4-methylsalicyl)cuprate(II) typically involves the reaction of a copper(II) salt with 4-methylsalicylic acid in a suitable solvent system, often with a base to facilitate deprotonation of the ligand.

Caption: A generalized workflow for the synthesis of Bis-(4-methylsalicyl)cuprate(II).

The 4-methylsalicylate anion acts as a bidentate ligand, coordinating to the central Cu(II) ion through both the carboxylate oxygen and the phenolic oxygen atoms. This chelation results in a stable five-membered ring structure. The overall geometry around the copper center is typically square planar or distorted octahedral, depending on the presence of axial ligands like water.[2]

Caption: Proposed square planar structure of Bis-(4-methylsalicyl)cuprate(II).

Electronic Spectroscopy (UV-Visible)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For copper(II) complexes, it provides critical information on both the ligand-centered transitions and the coordination environment of the metal ion through ligand-to-metal charge transfer (LMCT) and d-d transitions.[3]

Causality and Experimental Insight

Upon complexation, the absorption bands of the 4-methylsalicylate ligand undergo shifts in position and changes in intensity. A blue shift (hypsochromic shift) or red shift (bathochromic shift) of the ligand's π → π* transitions confirms the interaction with the copper ion.[4] More importantly, new, weaker absorption bands typically appear in the visible region (around 600-800 nm). These are characteristic of d-d transitions for the d⁹ Cu(II) center, which are formally Laporte-forbidden, hence their low intensity. The position of this d-d band is highly sensitive to the geometry of the complex and the nature of the coordinating ligands. Additionally, intense LMCT bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based d-orbital, are often observed in the near-UV region.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation:

-

Accurately weigh a small amount of the Bis-(4-methylsalicyl)cuprate(II) complex.

-

Dissolve the complex in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMF) to a final concentration of approximately 10⁻³ to 10⁻⁵ M. The choice of solvent is critical as coordination of solvent molecules can affect the spectrum.[5]

-

Prepare a solution of the free 4-methylsalicylic acid ligand at the same molar concentration for comparison.

-

-

Instrumentation:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Set the wavelength range from 200 nm to 900 nm.

-

Perform a baseline correction with the solvent-filled cuvettes in both beams.

-

Acquire the absorption spectrum of the complex and the free ligand.

-

-

Data Analysis:

-

Identify the λmax (wavelength of maximum absorbance) for all observed peaks.

-

Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).

-

Compare the spectrum of the complex to that of the free ligand to identify shifts and new bands.

-

Data Presentation: Expected UV-Vis Parameters

| Species | Band Type | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| 4-Methylsalicylic Acid | π → π | ~240, ~305 | High (>10,000) | Aromatic ring transitions |

| Bis-(4-methylsalicyl)cuprate(II) | π → π | Shifted (e.g., ~250, ~315) | High | Ligand-centered transitions |

| LMCT | ~350 - 450 | Moderate (~1,000 - 5,000) | O(phenolic/carboxylate) → Cu(II) | |

| d-d | ~650 - 750 | Low (<100) | ²E₉ → ²T₂₉ in distorted octahedral field |

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the coordination of a ligand to a metal center. It measures the vibrational frequencies of bonds within a molecule. The formation of a coordinate bond alters the electron density and bond strength of functional groups in the ligand, leading to predictable shifts in their vibrational frequencies.

Causality and Experimental Insight

For Bis-(4-methylsalicyl)cuprate(II), the most informative regions of the IR spectrum are those corresponding to the hydroxyl (-OH) and carboxyl (-COOH) groups of the free ligand.

-

O-H Stretch: The broad O-H stretching band of the phenolic group (typically ~3200 cm⁻¹) in the free ligand is expected to disappear upon coordination, as the proton is replaced by the Cu(II) ion.

-

C=O Stretch: The sharp, intense C=O stretching vibration of the carboxylic acid group (~1680-1700 cm⁻¹) is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). These typically appear around ~1550-1610 cm⁻¹ and ~1380-1420 cm⁻¹, respectively.

-

Separation (Δν): The difference in wavenumber between the asymmetric and symmetric carboxylate stretches (Δν = νₐₛ - νₛ) provides insight into the coordination mode. A larger separation (Δν > 200 cm⁻¹) is often indicative of a unidentate coordination, while a smaller separation (Δν < 150 cm⁻¹) suggests a bidentate or bridging mode.

-

New Bands: The formation of Cu-O bonds gives rise to new, weaker bands in the far-IR region (typically 400-600 cm⁻¹).

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the sample is completely dry to avoid interference from water bands.

-

Prepare a KBr pellet: Mix ~1-2 mg of the complex with ~100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared spectrophotometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder.

-

Scan the sample, typically from 4000 cm⁻¹ to 400 cm⁻¹, accumulating multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic vibrational frequencies and compare them to the spectrum of the free 4-methylsalicylic acid ligand.

-

Calculate the Δν for the carboxylate group.

-

Data Presentation: Key FTIR Frequencies

| Vibrational Mode | 4-Methylsalicylic Acid (cm⁻¹) | Bis-(4-methylsalicyl)cuprate(II) (cm⁻¹) | Interpretation of Shift |

| ν(O-H) phenolic | ~3200 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(C=O) carboxylic | ~1685 | Absent | Deprotonation and coordination of carboxyl group |

| νₐₛ(COO⁻) | - | ~1580 | Asymmetric stretch of coordinated carboxylate |

| νₛ(COO⁻) | - | ~1400 | Symmetric stretch of coordinated carboxylate |

| Δν (νₐₛ - νₛ) | - | ~180 | Suggests a bidentate chelation mode |

| ν(Cu-O) | - | ~450 | Metal-ligand bond formation |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as ESR) spectroscopy is a powerful technique that is specifically sensitive to species with unpaired electrons. Since Cu(II) has a d⁹ electronic configuration, it possesses one unpaired electron, making it EPR-active. The technique provides detailed information about the electronic and geometric structure of the metal center.[6][7]

Causality and Experimental Insight

A frozen solution or powder EPR spectrum of a Cu(II) complex typically exhibits axial symmetry, characterized by two principal g-values: g∥ (parallel) and g⊥ (perpendicular).

-

g-Values: The deviation of these g-values from the free electron value (gₑ ≈ 2.0023) is caused by spin-orbit coupling and provides information about the electronic ground state and the covalency of the metal-ligand bonds. For most square planar or tetragonally elongated octahedral Cu(II) complexes, the unpaired electron resides in the dₓ²₋ᵧ² orbital, resulting in a characteristic g∥ > g⊥ > gₑ relationship.

-

Geometric Parameter (G): The parameter G = (g∥ - gₑ) / (g⊥ - gₑ) can be used to infer the nature of the interaction between copper centers in the solid state. A value of G > 4 suggests negligible exchange interaction between copper centers, whereas G < 4 indicates considerable exchange interaction.

-

Hyperfine Coupling: The interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to a splitting of the g∥ signal into four lines. The spacing between these lines gives the parallel hyperfine coupling constant, A∥, which is a measure of the unpaired electron density at the nucleus.

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution (~1 mM) of the complex in a suitable glass-forming solvent or solvent mixture (e.g., DMF, Toluene/Methanol). The use of a non-coordinating or weakly coordinating solvent is crucial to study the intrinsic properties of the complex.

-

Transfer the solution into a standard EPR quartz tube.

-

Flash-freeze the sample by immersing it in liquid nitrogen to obtain a magnetically dilute frozen glass. This prevents molecular tumbling and allows for the resolution of anisotropic parameters.

-

-

Instrumentation:

-

Use an X-band (~9.5 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements (typically 77 K, liquid nitrogen).

-

-

Data Acquisition:

-

Tune the spectrometer to the resonant frequency of the cavity.

-

Set appropriate parameters: microwave power (low enough to avoid saturation), modulation frequency, modulation amplitude, and magnetic field sweep range.

-

Acquire the first-derivative EPR spectrum.

-

-

Data Analysis:

-

Determine g∥, g⊥, and A∥ values directly from the spectrum or by using simulation software for higher accuracy.

-

Calculate the geometric parameter G.

-

Data Presentation: Typical EPR Parameters

| Parameter | Expected Value | Interpretation |

| g∥ | ~2.25 - 2.35 | Consistent with a dₓ²₋ᵧ² ground state |

| g⊥ | ~2.05 - 2.08 | Typical for axial Cu(II) complexes |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 190 | Indicates significant covalent character in the Cu-O bond |

| G | > 4.0 | Suggests a magnetically isolated complex in a frozen solution |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy on paramagnetic molecules presents significant challenges. The presence of the unpaired electron on the Cu(II) center causes rapid nuclear relaxation and large chemical shifts (paramagnetic shifts) of the ligand protons.[8]

Causality and Experimental Insight

The paramagnetic effect leads to extreme broadening of NMR signals, often rendering them undetectable or uninterpretable under standard conditions.[9] The magnitude of the broadening is proportional to 1/r⁶, where r is the distance between the proton and the paramagnetic metal center.[8] Therefore, protons closest to the copper ion will be the most affected and likely unobservable. Protons on the methyl group and those on the aromatic ring farther from the coordination site may be observable but will be significantly broadened and shifted compared to the free ligand. While challenging, the paramagnetic shifts themselves can, with the aid of theoretical calculations, provide structural information. However, for routine characterization, NMR is less informative for Cu(II) complexes than the other techniques discussed.

Summary and Conclusion

The spectroscopic characterization of Bis-(4-methylsalicyl)cuprate(II) provides a detailed molecular portrait, confirming its structure and elucidating its electronic properties.

-

UV-Visible spectroscopy confirms coordination through shifts in ligand-centered bands and reveals the d-d transitions characteristic of the Cu(II) center's geometry.

-

FTIR spectroscopy provides definitive evidence of the bidentate coordination of the 4-methylsalicylate ligand through the disappearance of the phenolic O-H stretch and the appearance of characteristic asymmetric and symmetric carboxylate stretching bands.

-

EPR spectroscopy confirms the d⁹ paramagnetic nature of the complex, establishes the dₓ²₋ᵧ² electronic ground state typical of square planar or tetragonally distorted geometries, and quantifies the covalent nature of the copper-ligand bonds.

Together, these techniques form a self-validating system. The geometry suggested by the EPR g-values is consistent with the bidentate chelation mode inferred from FTIR data, which in turn is supported by the electronic transitions observed in the UV-Vis spectrum. This comprehensive spectroscopic profile is essential for any researcher working with this complex, providing a benchmark for synthesis, a tool for stability studies, and a foundation for understanding its biological and chemical reactivity.

References

-

ResearchGate. (n.d.). UV/Vis spectra of Complexes 1−4. Available at: [Link]

-

Ogodo, A. C., & Abosede, O. O. (2021). Synthesis and characterization of Cu (II) complexes of salicylate ligands. ResearchGate. Available at: [Link]

-

Pazik, A., & Skwierawska, A. (2013). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1), 83-94. Available at: [Link]

-

Bist, J. S., et al. (n.d.). Exploring new binuclear copper(II) salicylate complexes: synthesis, structural insights, and bioactivity studies. ResearchGate. Available at: [Link]

-

Ogodo, U. P., & Abosede, O. O. (2018). Synthesis and Characterization of Cu (II) Complexes of Salicylate Ligands. Journal of Applied Science and Environmental Management, 22(12), 1941-1945. Available at: [Link]

-

RSC Publishing. (n.d.). Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, and spectroscopic properties of bis(rac-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane)(μ-1,2,3,4-oxalato)dichloridozincate(II)(μ-1,2,3-oxalato)dichromium(III) tetrachloridozincate monohydrate. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis, Structure and Magnetic Properties of Two Bis(oxalato)cuprate(II) Salts with Pyridinium Type Counter Ions. CrystEngComm. Available at: [Link]

-

ResearchGate. (n.d.). IR, Raman and SERS studies of methyl salicylate. Available at: [Link]

-

Papamokos, G., et al. (2022). EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. Molecules, 27(6), 1989. Available at: [Link]

-

ResearchGate. (n.d.). Thermal analysis and structural characterization of copper(II) complexes with salicyladehydes. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of bis(salicylato)(1,10-phenanthroline) (dimethylformamide)cadmium(II), C27H25CdN3O7. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl salicylate. NIST Chemistry WebBook. Available at: [Link]

-

Znovjyak, K., et al. (2022). Crystal structure of bis-{3-(3,4-di-methyl-phen-yl)-5-[6-(1 H-pyrazol-1-yl)pyridin-2-yl]-4 H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1139. Available at: [Link]

-

Manzur, J., et al. (2016). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii). Dalton Transactions, 45(13), 5554-5564. Available at: [Link]

-

Iorungwa, M. S., et al. (2024). SYNTHESIS AND CHARACTERISATION OF CU (II) AND FE (II) METAL COMPLEXES WITH SALICYLIC ACID. Science World Journal, 19(1). Available at: [Link]

-

Puncule, K., et al. (2024). Sulfonamide-incorporated bis(α-aminophosphonates) as promising carbonic anhydrase inhibitors: Design, synthesis, biological evaluation, and X-ray crystallographic studies. Archiv der Pharmazie. Available at: [Link]

-

Berto, T. C., et al. (2013). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. Journal of Chemical Education, 90(5), 643-646. Available at: [Link]

-

ETH Zurich. (n.d.). EPR of Cu2+ Complexes. Electron Paramagnetic Resonance. Available at: [Link]

-

ResearchGate. (n.d.). Proton NMR spectra for the complexation of Cu(II) with: (a) L1 and (b) L2. Available at: [Link]

-

Balasubramanian, A., & Krishnan, R. S. (1962). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 55(4), 229-236. Available at: [Link]

-

Wiley Analytical Science. (2019). Copper complexes: UV biomedical behaviour. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceworldjournal.org [scienceworldjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Bis-(4-methylsalicyl)cuprate: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of Bis-(4-methylsalicyl)cuprate, a representative copper(II) complex with significant relevance to researchers, scientists, and drug development professionals. While this specific derivative has limited dedicated literature, this guide synthesizes field-proven insights from analogous copper(II) salicylate systems to present a robust framework for its characterization. We delve into the causal relationships behind experimental choices in electronic spectroscopy and provide validated, step-by-step protocols for both empirical characterization and theoretical modeling. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to elucidate the electronic properties that govern the therapeutic potential of this class of compounds.

Introduction: The Significance of Electronic Structure in Metallodrug Design

The biological activity of metal-based therapeutic agents is intrinsically linked to their electronic structure. For copper(II) complexes, the d-orbital configuration of the Cu(II) ion (a d⁹ system) dictates its coordination geometry, redox potential, and reactivity with biological targets. Bis-(4-methylsalicyl)cuprate, a derivative of the well-studied copper salicylate, presents a fascinating case study. The salicylate moiety, known for its anti-inflammatory properties, acts as a bidentate ligand, coordinating to the copper center through the carboxylate and phenolate oxygen atoms. The methyl group at the 4-position of the salicylic acid backbone can subtly influence the electronic properties through inductive effects, potentially modulating the complex's stability and bioactivity.

Understanding the electronic structure is not merely an academic exercise; it is a critical component of rational drug design. It allows us to predict how the molecule will interact with its biological environment, how it might participate in redox cycling, and how its structure can be fine-tuned to enhance therapeutic efficacy while minimizing off-target effects.

This guide will navigate the multifaceted approach to characterizing the electronic structure of Bis-(4-methylsalicyl)cuprate, integrating experimental spectroscopy with the predictive power of computational chemistry.

Synthesis and Molecular Geometry: The Foundation of Electronic Properties

The synthesis of Bis-(4-methylsalicyl)cuprate(II) can be readily achieved by reacting a copper(II) salt, such as copper(II) acetate or copper(II) sulfate, with 4-methylsalicylic acid in an aqueous or alcoholic medium.[1][2] The stoichiometry of the reaction typically involves a 1:2 molar ratio of the copper salt to the 4-methylsalicylic acid.

Based on crystal structures of analogous bis(salicylato)copper(II) complexes, the coordination geometry around the Cu(II) ion is anticipated to be either a distorted square planar or a distorted octahedral/square pyramidal geometry.[3][4][5][6] In a simple bis-chelate, a square planar geometry is likely. However, the presence of solvent molecules (e.g., water) in the coordination sphere can lead to a higher coordination number, resulting in a distorted octahedral or square pyramidal geometry. This geometric arrangement is pivotal as it directly influences the splitting of the d-orbitals and, consequently, the electronic spectrum of the complex.

Diagram: Proposed Molecular Structure of Bis-(4-methylsalicyl)cuprate

Caption: Integrated workflow for the electronic characterization of the complex.

Computational Modeling: A Theoretical Lens into Electronic Structure

Authoritative Grounding: Density Functional Theory (DFT) has emerged as a highly reliable and computationally efficient method for predicting the electronic structure and properties of transition metal complexes. [2][7][8][9] Causality Behind the Methodological Choice: DFT allows for the calculation of the ground-state electronic structure, optimized molecular geometry, and the prediction of spectroscopic parameters that can be directly compared with experimental data. This synergy between theory and experiment provides a deeper and more validated understanding of the system.

Self-Validating Protocol:

-

Structure Building: Construct an initial 3D model of Bis-(4-methylsalicyl)cuprate. A plausible starting geometry would be square planar or distorted octahedral if coordinating solvent molecules are included.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group atoms and a larger basis set with an effective core potential for copper, such as LANL2DZ). The absence of imaginary frequencies in the subsequent frequency calculation validates that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Structure Analysis: From the optimized geometry, analyze the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the frontier orbitals and charge distribution.

-

Spectroscopic Property Prediction:

-

UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

-

EPR: Calculate the g-tensor and hyperfine coupling constants for comparison with experimental EPR data.

-

Data Synthesis and Interpretation

A comprehensive understanding of the electronic structure of Bis-(4-methylsalicyl)cuprate is achieved by integrating the experimental and computational data.

| Parameter | Experimental Technique | Computational Method | Information Gained |

| Coordination Geometry | X-ray Crystallography (if single crystals are obtained) | DFT Geometry Optimization | The 3D arrangement of ligands around the Cu(II) center. |

| d-d Transition Energy | UV-Vis Spectroscopy | TD-DFT | The energy gap between the d-orbitals, reflecting the ligand field strength. |

| Electronic Ground State | EPR Spectroscopy | DFT | Identification of the singly occupied molecular orbital (SOMO), typically d(x²-y²). |

| g-tensor values | EPR Spectroscopy | DFT | Probes the symmetry of the ligand field and spin-orbit coupling. |

The expected electronic structure for Bis-(4-methylsalicyl)cuprate, in a distorted octahedral or square planar environment, is a d⁹ configuration with the unpaired electron residing in the antibonding d(x²-y²) orbital. This is a consequence of the strong σ-donating character of the phenolate and carboxylate oxygen atoms in the equatorial plane.

Diagram: d-Orbital Splitting in a Distorted Octahedral Field

Caption: Jahn-Teller distortion in an octahedral field leading to the d(x²-y²) ground state.

Conclusion

The electronic structure of Bis-(4-methylsalicyl)cuprate is a key determinant of its potential therapeutic activity. This guide has outlined an integrated experimental and computational approach to thoroughly characterize its electronic properties. By employing UV-Vis and EPR spectroscopy in conjunction with DFT calculations, researchers can gain a detailed understanding of the coordination geometry, d-orbital energies, and the nature of the electronic ground state. This knowledge is paramount for the rational design and development of next-generation copper-based therapeutics. The methodologies described herein are robust, self-validating, and grounded in established scientific principles, providing a solid foundation for further research in this promising area of medicinal inorganic chemistry.

References

- Ogodo, A. C., et al. (2020). Synthesis and characterization of Cu (II) complexes of salicylate ligands.

- Abu Hijleh, A. (2010). Mononuclear copper (II) salicylate complexes with 1,2-dimethylimidazole and 2-methylimidazole: Synthesis, spectroscopic and crystal structure characterization and their superoxide scavenging activities. Birzeit University.

- Ternary Phenolate-Based Thiosemicarbazone Complexes of Copper(II): Magnetostructural Properties, Spectroscopic Features and Marked Selective Antiproliferative Activity against Cancer Cells. (2022). MDPI.

- Synthesis, crystal structure, Hirshfeld surface and DFT analysis of bis(4-oxo-4-phenylbut-2-en-2-olato-κ2O,O′)copper(II). (2024). PubMed Central.

- Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. (2023). ScienceDirect.

- Ghann, W. E., et al. (2016). Synthetic route to N,N'-bis(salicylidene)ethylenediamine copper (II) (denoted ligand Cu (II)).

- Understanding the Exchange Interaction between Paramagnetic Metal Ions and Radical Ligands: DFT and Ab Initio Study on Semiquinonato Cu(II) Complexes. (2022).

- Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex. (2021). CONICET.

- Copper(II)

- Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)

- Structure of tetrakis(μ-decanoato-κ2 O:O′)bis[(4-methylpyridine-κN)copper(II)], a dimeric copper(II) complex. (2016).

- EPR and Magnetic Studies on y:bis(N -Methyl Salicylaldimine) Copper(II). (1981). Covenant University Repository.

- Crystal structure of bis(2-{[(3-bromopropyl)imino]methyl}phenolato-κ2 N,O)copper(II). (2015).

- Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]. (2024). Moroccan Journal of Chemistry.

- Sobola, A. O., et al. (2015). Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases. South African Journal of Chemistry.

- Zhang, P., et al. (1998). EPR Spectral Studies of Cu(II) Complexes with Methionine Schiff Bases. Acta Physico-Chimica Sinica.

- Hall, D., et al. (1966). The crystal structure of the γ-form of bis-(N-methylsalicylaldiminato)copper( II ).

- Bis[4-bromo-2-(cyclo-pentyl-imino-meth-yl)phenolato]copper(II). (2009). Acta Crystallographica Section E: Structure Reports Online.

- Synthesis and crystal structures of the alpha and beta forms of bis(salicylaldoxime) copper(II) complexes. (2003).

- Matejová, S., et al. (2019). Bis(3-methylsalicylato)bis(picolinamide)copper(II) complex — preparation, spectral properties and supposed structure. Acta Chimica Slovaca.

- Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. (2021). ACS Omega.

- Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (2023). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of bis(2-{[(3-bromopropyl)imino]methyl}phenolato-κ2 N,O)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases; crystal structure of bis(2-methoxy-6-imino)methylphenol copper(II) complex [scielo.org.za]

- 6. fada.birzeit.edu [fada.birzeit.edu]

- 7. Synthesis, crystal structure, Hirshfeld surface and DFT analysis of bis(4-oxo-4-phenylbut-2-en-2-olato-κ2O,O′)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ac1.hhu.de [ac1.hhu.de]

- 9. Understanding the Exchange Interaction between Paramagnetic Metal Ions and Radical Ligands: DFT and Ab Initio Study on Semiquinonato Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Magnetic Landscape of Bis-(4-methylsalicyl)cuprate Complexes: A Technical Guide for Researchers

Introduction: The Significance of Magnetic Properties in Copper(II) Complexes

Copper(II) complexes, with their d⁹ electron configuration, represent a fascinating and foundational system for studying magnetic interactions.[1] The single unpaired electron makes them ideal candidates for investigating phenomena such as paramagnetism, and more complex magnetic couplings like antiferromagnetism and ferromagnetism in polynuclear species.[1][2] Understanding these magnetic properties is not merely an academic exercise; it has profound implications in diverse fields ranging from materials science, where they are explored for applications in molecular magnets and spintronics, to drug development, where the electronic structure and magnetic state can influence reactivity and biological interactions. This guide provides an in-depth technical exploration of the magnetic properties of a specific class of these compounds: bis-(4-methylsalicyl)cuprate complexes. While direct literature on this exact complex is scarce, this guide will synthesize field-proven insights and methodologies from closely related copper(II) salicylate and other carboxylate systems to provide a robust framework for researchers.

I. Synthesis and Structural Elucidation: The Foundation of Magnetic Behavior

The magnetic properties of a coordination complex are intrinsically linked to its molecular structure. Therefore, a thorough understanding of the synthesis and structural features of bis-(4-tmethylsalicyl)cuprate complexes is paramount.

Synthesis Strategy

The synthesis of bis-(4-methylsalicyl)cuprate(II) complexes typically involves the reaction of a copper(II) salt (e.g., copper(II) acetate or copper(II) chloride) with 4-methylsalicylic acid in the presence of a suitable base to deprotonate the carboxylic acid and phenolic hydroxyl groups. The choice of solvent and reaction conditions (temperature, stoichiometry) can influence the final product's crystallinity and purity. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of a Generic Bis-(4-methylsalicyl)cuprate(II) Complex

-

Ligand Preparation: Dissolve 4-methylsalicylic acid in a suitable solvent, such as ethanol or a methanol/water mixture.

-

Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to the ligand solution to facilitate the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

-

Complexation: Slowly add an aqueous or ethanolic solution of a copper(II) salt (e.g., copper(II) acetate monohydrate) to the ligand solution with constant stirring.

-

Precipitation and Isolation: The copper(II) complex will typically precipitate out of the solution. The precipitate can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Crystallization (Optional): For single-crystal X-ray diffraction studies, single crystals can be grown by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Structural Characterization and its Magnetic Implications

The coordination environment around the copper(II) ion dictates the magnetic behavior. In bis-(4-methylsalicyl)cuprate complexes, the 4-methylsalicylate ligand can coordinate to the copper(II) center in various modes, primarily through the carboxylate oxygen atoms and the phenolic oxygen atom. This can lead to the formation of mononuclear, dinuclear, or polynuclear structures.

-

Mononuclear Complexes: In a mononuclear complex, a single copper(II) ion is coordinated by two 4-methylsalicylate ligands. These complexes are expected to exhibit simple paramagnetic behavior, following the Curie Law, with a magnetic moment close to the spin-only value of 1.73 μB.[3]

-

Dinuclear and Polynuclear Complexes: More commonly, bridging ligands can lead to the formation of dinuclear or polynuclear structures. For instance, the carboxylate group can bridge two copper(II) centers, leading to the well-known "paddle-wheel" structure.[4] In such structures, the proximity of the copper(II) ions allows for magnetic exchange interactions, which can be either antiferromagnetic (spin pairing) or ferromagnetic (spin alignment).[5][6] The nature and magnitude of this coupling are highly sensitive to the Cu-O-Cu bridging angle and the Cu-Cu distance.[7][8]

The visualization below illustrates the potential coordination modes and the resulting structures.

Caption: Relationship between the ligand and potential complex structures.

II. Experimental Determination of Magnetic Properties

The magnetic properties of bis-(4-methylsalicyl)cuprate complexes are primarily investigated using magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.

Magnetic Susceptibility Measurements

Magnetic susceptibility (χ) measurements provide information about the bulk magnetic behavior of a material as a function of temperature and applied magnetic field.[3] For copper(II) complexes, these measurements are crucial for determining the nature (antiferromagnetic or ferromagnetic) and strength of the magnetic exchange interactions in polynuclear species.

Experimental Protocol: Variable-Temperature Magnetic Susceptibility Measurement

-

Sample Preparation: A powdered sample of the complex is weighed and placed in a gelatin capsule or other suitable sample holder.

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is typically used for these measurements due to its high sensitivity.

-

Data Collection: The magnetic moment of the sample is measured over a range of temperatures (typically 2-300 K) at a constant applied magnetic field (e.g., 0.1 T).

-

Data Analysis: The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment. The data is often presented as a plot of χMT versus T. For a simple paramagnetic system, χMT is constant. For antiferromagnetically coupled systems, χMT decreases as the temperature is lowered, while for ferromagnetically coupled systems, it increases.[4]

-

Modeling: The experimental data for coupled systems can be fitted to theoretical models, such as the Bleaney-Bowers equation for dimeric copper(II) systems, to extract the magnetic exchange coupling constant (J).[9]

The following table summarizes typical magnetic data for mononuclear and dinuclear copper(II) complexes.

| Parameter | Mononuclear Cu(II) Complex | Antiferromagnetically Coupled Dinuclear Cu(II) Complex | Ferromagnetically Coupled Dinuclear Cu(II) Complex |

| Magnetic Moment (μeff) at 300 K | ~1.73 - 2.2 μB[10] | < 1.73 μB per Cu(II) ion[4] | > 1.73 μB per Cu(II) ion |

| χMT vs. T behavior | Relatively constant | Decreases with decreasing temperature | Increases with decreasing temperature |

| Exchange Coupling Constant (J) | Not applicable | Negative | Positive |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique that probes the environment of unpaired electrons.[11] For mononuclear copper(II) complexes, EPR spectra provide information about the coordination geometry and the nature of the metal-ligand bonding.[12][13] For magnetically coupled systems, EPR can be used to study the triplet state (S=1) in dinuclear complexes.[4]

Experimental Protocol: X-band EPR Spectroscopy

-

Sample Preparation: The complex can be studied as a polycrystalline powder or as a frozen solution in a suitable solvent (e.g., a mixture of toluene and methanol).[14]

-

Instrumentation: An X-band (~9.5 GHz) EPR spectrometer is commonly used.

-

Data Collection: The EPR spectrum is recorded at a low temperature (e.g., 77 K) to reduce relaxation effects.

-

Spectral Analysis: The spectrum is analyzed to determine the g-values (g|| and g⊥) and the copper hyperfine coupling constants (A|| and A⊥). These parameters are sensitive to the symmetry of the ligand field around the copper(II) ion.[13] For dinuclear complexes, the spectrum may show a characteristic half-field signal corresponding to the ΔMS = ±2 transition of the triplet state.

Caption: Experimental workflow for magnetic characterization.

III. Theoretical Modeling: A Deeper Insight into Magnetic Coupling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the magnetic properties of coordination complexes.[1][5] DFT calculations can provide valuable insights into the electronic structure and the nature of the magnetic exchange interactions.

The "broken-symmetry" approach within the DFT framework is widely used to calculate the magnetic exchange coupling constant (J).[7] This method involves calculating the energies of the high-spin (ferromagnetic) and the broken-symmetry (antiferromagnetic) states of a polynuclear complex. The energy difference between these two states is then related to the J value.

These calculations can help to establish magneto-structural correlations, for example, how the J value changes with variations in the Cu-O-Cu bridging angle or the Cu-Cu distance.[7][8] This predictive capability is invaluable in the rational design of new magnetic materials with desired properties.

Conclusion

The magnetic properties of bis-(4-methylsalicyl)cuprate complexes are a rich area of investigation with implications for both fundamental science and practical applications. A comprehensive understanding of these properties requires a multi-pronged approach that combines targeted synthesis, detailed structural characterization, and a suite of experimental and theoretical techniques. By carefully applying the methodologies outlined in this guide, researchers can effectively probe the magnetic landscape of these fascinating copper(II) complexes and contribute to the advancement of molecular magnetism and related fields.

References

- Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols. New Journal of Chemistry.

- A New Synthesis of Imines via Grignard- and Cuprate Additions to N -Trimethylsilylformamides.

- Synthesis, Structure and Magnetic Properties of Two Bis(oxalato)cuprate(II) Salts with Pyridinium Type Counter Ions. CrystEngComm.

- Synthesis and characterisation of magnesium complexes containing sterically demanding N,N′-bis(aryl)

- Magneto-Structural Analysis of Hydroxido-Bridged Cu II 2 Complexes: Density Functional Theory and Other Tre

- Synthesis, spectroscopic characterization and EPR studies on electron transfer reactions of bis[N-(2,5-di-tert-butylphenyl)

- Magnetic moments of copper(II) complexes. Australian Journal of Chemistry.

- Magnetic properties of bis(triisopropylphosphonium)-hexachloro iridiumate(IV): Magnetic Susceptibility Data – Part 4.

- Synthesis, Crystal Structure, and Magnetic Properties of Oxalato-Copper(II) Complexes with 3,3-Bis(2-imidazolyl)propionic Acid, an Imidazole-Carboxylate Polyfunctional Ligand: From Mononuclear Entities to Ladder-Like Chains. PubMed.

- Experimental Cu(II) EPR spectra of a system III [CuSO 4 (aq) ?...

- Toward the Prediction of Magnetic Coupling in Molecular Systems: Hydroxo- and Alkoxo-Bridged Cu(II) Binuclear Complexes. Journal of the American Chemical Society.

- Synthesis and structural characterization of four di-chlorido-bis-(cyclo-propyl-alkynyl-amidine)-metal complexes. PubMed.

- Mesoxalate-Bridged Heptanuclear Copper(II) Complexes: Structure and Magnetic Properties. MDPI.

- Understanding the Exchange Interaction between Paramagnetic Metal Ions and Radical Ligands: DFT and Ab Initio Study on Semiquinon

- An Advanced EPR Investigation of Copper Complexes in Catalysis Seyedeh Fardokht Rezayi A Thesis submitted for the - -ORCA. Cardiff University.

- Synthesis, Structure, and Magnetic and Biological Properties of Copper(II)

- Structural Analysis of a Series of Copper(II) Coordination Compounds and Correlation with their Magnetic Properties. Unknown Source.

- Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy. Dalton Transactions.

- Magneto-structural correlations of cyclo-tetravanadates functionalized with mixed-ligand copper(ii) complexes. New Journal of Chemistry.

- Chemical structure of copper(II)

- Intrinsic origin of the low temperature magnetic anomaly in elemental copper. arXiv.

- Theoretical Investigation of the Magnetic Exchange Interactions in Copper(II) Oxides under Chemical and Physical Pressures.

- Theoretical Investigation of the Magnetic Exchange Interactions in Copper(II) Oxides under Chemical and Physical Pressures. ScienceOpen. 7kv_PnOeFx6kgdXDMjQ4jfo)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mesoxalate-Bridged Heptanuclear Copper(II) Complexes: Structure and Magnetic Properties [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, structure and magnetic properties of two bis(oxalato)cuprate(ii) salts with pyridinium type counter ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Crystal Structure, and Magnetic Properties of Oxalato-Copper(II) Complexes with 3,3-Bis(2-imidazolyl)propionic Acid, an Imidazole-Carboxylate Polyfunctional Ligand: From Mononuclear Entities to Ladder-Like Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. connectsci.au [connectsci.au]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Bis-(4-methylsalicyl)cuprate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of bis-(4-methylsalicyl)cuprate, a coordination complex of significant interest in materials science and pharmaceutical research. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related copper(II) salicylate and substituted salicylaldehyde complexes to project its thermal decomposition profile. We will delve into the synthesis, characterization, and thermal analysis, providing researchers, scientists, and drug development professionals with a robust framework for understanding and handling this class of compounds. The methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are detailed, offering insights into the causality behind experimental choices.

Introduction: The Significance of Copper Salicylate Complexes

Copper(II) salicylate complexes have garnered considerable attention due to their diverse biological activities, including anti-inflammatory and analgesic properties.[1][2] The coordination of copper(II) ions with salicylate ligands can enhance the therapeutic potency and stability of the parent drug molecule, while potentially reducing toxicity.[3][4] Furthermore, these complexes have found applications in agriculture as fungicides and bactericides.[1] The thermal stability of these compounds is a critical parameter, influencing their shelf-life, formulation strategies, and applications in environments with elevated temperatures. Understanding the decomposition pathways is crucial for ensuring the safety and efficacy of products containing these complexes.

This guide focuses on bis-(4-methylsalicyl)cuprate, a derivative of copper salicylate. The introduction of a methyl group at the 4-position of the salicylic acid ligand is expected to influence the electronic properties and steric hindrance of the complex, which in turn may affect its thermal stability.

Synthesis and Characterization of Bis-(4-methylsalicyl)cuprate

The synthesis of bis-(4-methylsalicyl)cuprate can be adapted from established methods for preparing copper salicylate complexes. A common and effective approach involves the reaction of a copper(II) salt with 4-methylsalicylic acid.

Proposed Synthetic Protocol

This protocol is based on the synthesis of similar copper(II) salicylate complexes.[1][3]

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

4-Methylsalicylic acid

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of 4-methylsalicylic acid in ethanol.

-

In a separate vessel, dissolve a corresponding molar equivalent of copper(II) acetate monohydrate in deionized water.

-

Slowly add the ethanolic solution of 4-methylsalicylic acid to the aqueous solution of copper(II) acetate with constant stirring.

-

A precipitate of bis-(4-methylsalicyl)cuprate is expected to form. The reaction can be gently heated (e.g., to 60°C) to ensure complete reaction.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The product should be washed with a mixture of ethanol and water to remove any unreacted starting materials.

-

The final product is dried in a vacuum oven at a moderate temperature (e.g., 50°C) to remove residual solvent.

Causality of Experimental Choices:

-

The use of a mixed solvent system (ethanol/water) is often necessary to dissolve both the organic ligand and the inorganic copper salt.

-

Gentle heating can increase the reaction rate and improve the crystallinity of the product.

-

Thorough washing is critical to ensure the purity of the final complex, which is essential for accurate thermal analysis.

Characterization

The synthesized complex should be characterized using various analytical techniques to confirm its structure and purity:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate and hydroxyl groups of the 4-methylsalicylate ligand to the copper(II) ion.

-

UV-Visible Spectroscopy: To study the electronic transitions and confirm the formation of the complex.[3]

-

Elemental Analysis: To determine the elemental composition (C, H, Cu) and verify the stoichiometry of the complex.

Thermal Stability Analysis

The thermal stability of bis-(4-methylsalicyl)cuprate can be effectively investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative information about mass loss and thermal events as a function of temperature.[5][6][7]

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of Bis-(4-methylsalicyl)cuprate.

Predicted Thermogravimetric Analysis (TGA) Profile

Based on the thermal decomposition of similar copper(II) complexes, the TGA curve of bis-(4-methylsalicyl)cuprate is expected to show a multi-step decomposition process.[5][8][9]

Table 1: Predicted TGA Data for Bis-(4-methylsalicyl)cuprate

| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Process |

| < 150 | ~2-5% (if hydrated) | Loss of coordinated or lattice water molecules. |

| 150 - 300 | Variable | Initial decomposition of the organic ligand, possibly decarboxylation. |

| > 300 | Significant | Complete decomposition of the organic moiety, leading to the formation of copper oxide. |

The final residue is anticipated to be copper(II) oxide (CuO), which is a common end-product for the thermal decomposition of copper complexes in an inert atmosphere.[10]

Predicted Differential Scanning Calorimetry (DSC) Profile

The DSC curve will provide insights into the energetic changes occurring during the heating of the sample.

-

Endothermic Peaks: These are expected for the removal of any coordinated water and for the melting of the complex if it melts before decomposing.

-

Exothermic Peaks: Sharp exothermic peaks are characteristic of the decomposition of the organic ligand. For copper salicylate, exothermic decomposition has been observed to start around 275°C.[11]

Proposed Thermal Decomposition Pathway

The thermal decomposition of copper carboxylates often proceeds through the formation of a copper-carboxylate intermediate, followed by decarboxylation. The presence of the hydroxyl group in the salicylate ligand can influence this pathway.

Caption: Proposed thermal decomposition pathway for Bis-(4-methylsalicyl)cuprate.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of bis-(4-methylsalicyl)cuprate:

-

Coordination Environment: The geometry of the copper(II) ion and the coordination mode of the ligands play a significant role.

-

Substituent Effects: The electron-donating methyl group at the 4-position may influence the strength of the copper-oxygen bonds, potentially altering the decomposition temperature compared to unsubstituted copper salicylate.

-

Atmosphere: The decomposition pathway and final products can vary depending on whether the analysis is conducted in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

Conclusion and Future Perspectives

This technical guide provides a predictive framework for understanding the thermal stability of bis-(4-methylsalicyl)cuprate based on the established behavior of analogous copper(II) salicylate complexes. The proposed synthesis and thermal analysis protocols offer a clear path for experimental validation. Future work should focus on the actual synthesis and detailed thermal analysis of this specific compound to confirm the predictions made in this guide. A thorough understanding of its thermal properties will be invaluable for its potential applications in pharmaceuticals and materials science, ensuring its stability, safety, and efficacy.

References

-

Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins. RSC Publishing. [Link]

-

Copper salicylate. Grokipedia. [Link]

-

Synthesis and characterization of Cu (II) complexes of salicylate ligands. ResearchGate. [Link]

-

Thermal decomposition of Cu(II) complexes with salicylaldehyde S-methyl thiosemicarbazone. ResearchGate. [Link]

-

Copper(II) complexes of salicylaldehydes and 2-hydroxyphenones: Synthesis, Structure, Thermal decomposition study and Interaction with calf–thymus DNA and albumins. ResearchGate. [Link]

-

Synthesis and Characterization of Cu (II) Complexes of Salicylate Ligands OGODO, UP; *ABOSEDE, OO MATERIALS AND METHODS. ResearchGate. [Link]

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry. [Link]

-

Copper salicylate as an anti-inflammatory and analgesic agent in arthritic rats. PubMed. [Link]

-

Copper(II) Complexes of Salicylic Acid Combining Superoxide Dismutase Mimetic Properties with DNA Binding and Cleaving Capabilities Display Promising Chemotherapeutic Potential with Fast Acting in Vitro Cytotoxicity against Cisplatin Sensitive and Resistant Cancer Cell Lines. Journal of Medicinal Chemistry. [Link]

-

Thermal analysis and structural characterization of copper(II) complexes with salicyladehydes. ResearchGate. [Link]

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate. [Link]

-

Preparation of Analytically Pure Monobasic Copper Salicylate. DTIC. [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Copper salicylate as an anti-inflammatory and analgesic agent in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Bis-(4-methylsalicyl)cuprate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential and processability of metallodrug candidates like bis-(4-methylsalicyl)cuprate are intrinsically linked to their solubility in non-aqueous media. This is crucial for formulation, delivery, and various stages of synthetic chemistry. This in-depth technical guide provides a comprehensive exploration of the solubility of bis-(4-methylsalicyl)cuprate in organic solvents. While specific quantitative data for this exact cuprate derivative is not extensively published, this guide synthesizes established principles from the broader family of copper(II) salicylate complexes to offer predictive insights and detailed experimental protocols. We will delve into the molecular determinants of solubility, present a systematic approach to solvent selection, and provide a rigorous methodology for quantitative solubility determination. This guide is designed to empower researchers to confidently navigate the challenges of solubilizing and effectively utilizing bis-(4-methylsalicyl)cuprate in their research and development endeavors.

Introduction: The Significance of Organic Solvent Solubility

Bis-(4-methylsalicyl)cuprate, a copper(II) complex of 4-methylsalicylic acid, belongs to a class of compounds with recognized anti-inflammatory and antioxidant properties.[1][2] The transition from a promising laboratory chemical to a viable therapeutic agent or a versatile synthetic precursor is heavily dependent on its physicochemical properties, with solubility being a primary hurdle. Understanding and quantifying the solubility of this complex in organic solvents is paramount for:

-

Pharmaceutical Formulation: Developing effective drug delivery systems, including parenteral solutions, topical preparations, and advanced nanoparticle formulations.

-

Process Chemistry: Enabling efficient purification, crystallization, and reaction chemistry in non-aqueous environments.

-

Analytical Characterization: Preparing solutions for techniques such as spectroscopy and chromatography.

This guide will provide the foundational knowledge and practical methodologies to systematically approach the solubility of bis-(4-methylsalicyl)cuprate.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental predictive tool. Let's analyze the structure of bis-(4-methylsalicyl)cuprate to anticipate its behavior in various organic solvents.

Caption: Simplified 2D representation of the coordination in bis-(4-methylsalicyl)cuprate.

Key Structural Features Influencing Solubility: